molecular formula C12H14N4O B1198062 3,3',4,4'-Tetraaminodiphenyl ether CAS No. 2676-59-7

3,3',4,4'-Tetraaminodiphenyl ether

Cat. No. B1198062
CAS RN: 2676-59-7
M. Wt: 230.27 g/mol
InChI Key: RQBIGPMJQUKYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,4,4’-Tetraaminodiphenyl ether is a heterocyclic organic compound with the molecular formula C12H14N4O and a molecular weight of 230.27 . It is also known by other names such as 4-(3,4-diaminophenoxy)benzene-1,2-diamine .


Synthesis Analysis

Polyamidobenzimidazoles derived from 3,3’,4,4’-tetraaminodiphenyl ether, diphenyl esters of aliphatic and aromatic dicarboxylic acids, and ε-caprolactam were prepared by solid-phase polycondensation . Another synthesis method involves the use of 4,4’-diamino-2-phenyldiphenylether .


Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetraaminodiphenyl ether consists of two phenyl rings connected by an ether group (O), with each phenyl ring having two amine groups (NH2) attached .


Chemical Reactions Analysis

3,3’,4,4’-Tetraaminodiphenyl ether has been used in the synthesis of heat-resistant network block copolymers. These copolymers are based on rolivsans modified with tetracarboxylic anhydrides and aromatic tetraamines .


Physical And Chemical Properties Analysis

The compound has a density of 1.361g/cm3 and a boiling point of 477.3ºC at 760mmHg . The exact mass is 230.11700, and it has a LogP value of 4.13250 .

Scientific Research Applications

Polybenzimidazole Synthesis

3,3’,4,4’-Tetraaminodiphenyl ether: is a key monomer in the synthesis of cardo polybenzimidazoles . These polymers exhibit unique molecular mass characteristics and solution behaviors that are crucial for high-performance materials. The compound’s role in creating polymers with specific conformational rigidity is vital for applications requiring thermal stability and mechanical strength.

Lithium-Sulfur Batteries

Modified polybenzimidazole (mPBI), derived from 3,3’,4,4’-Tetraaminodiphenyl ether , has shown promise in enhancing the performance of lithium-sulfur batteries . The compound contributes to the mechanical integrity of sulfur electrodes and efficient adsorption of polysulfides, which are essential for long battery life and high sulfur loading.

High-Temperature Proton Exchange Membranes

The synthesis of 4,4’-Oxybis(benzene-1,2-diamine) with trifluoromethyl groups leads to the development of polybenzimidazoles suitable for high-temperature proton exchange membrane fuel cell applications . These membranes exhibit high proton conductivity and are capable of operating at elevated temperatures, making them ideal for advanced energy storage technologies.

Material Synthesis

3,3’,4,4’-Tetraaminodiphenyl ether: is utilized in material synthesis due to its exceptional thermal stability. It serves as a building block for creating materials that can withstand high temperatures, which is crucial for catalysis and organic electronics.

Polymer Research

In polymer science, 4,4’-Oxybis(benzene-1,2-diamine) is used to study the thermodynamics of reactions with dianhydrides of tetracarboxylic acids . This research is fundamental for understanding and improving the properties of aromatic polyimides and related materials.

Chemical Analysis

The compound’s physical and chemical properties, such as phase change data and thermochemistry, are documented and studied for various analytical purposes . This information is essential for scientists and engineers who work with the compound in different contexts, including synthesis and material development.

properties

IUPAC Name

4-(3,4-diaminophenoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBIGPMJQUKYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181271
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetraaminodiphenyl ether

CAS RN

2676-59-7
Record name 3,3′,4,4′-Tetraaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2676-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002676597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-oxybis(benzene-1,2-diamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',4,4'-TETRAAMINODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8NR6PP85T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4,4'-Tetraaminodiphenyl ether
Reactant of Route 2
3,3',4,4'-Tetraaminodiphenyl ether
Reactant of Route 3
3,3',4,4'-Tetraaminodiphenyl ether
Reactant of Route 4
3,3',4,4'-Tetraaminodiphenyl ether
Reactant of Route 5
3,3',4,4'-Tetraaminodiphenyl ether
Reactant of Route 6
Reactant of Route 6
3,3',4,4'-Tetraaminodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.